molecular formula C28H40O B108213 Ergosta-4,6,8(14),22-tetraen-3-one CAS No. 19254-69-4

Ergosta-4,6,8(14),22-tetraen-3-one

カタログ番号: B108213
CAS番号: 19254-69-4
分子量: 392.6 g/mol
InChIキー: OIMXTYUHMBQQJM-HSVWHVBGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ergosta-4,6,8(14),22-tetraen-3-one (commonly referred to as ergone) is a tetracyclic triterpenoid belonging to the ergostane class of steroids. It is widely distributed in fungi, including medicinal mushrooms such as Ganoderma lucidum, Polyporus umbellatus, Pholiota adiposa, and Cortinarius xiphidipus . This compound is characterized by a conjugated tetraene system and a ketone group at position 3, contributing to its unique biological activities.

準備方法

Synthesis from Ergosterol via Oxidation and Dehydrogenation

The most well-documented route to ergosta-4,6,8(14),22-tetraen-3-one begins with ergosterol, a readily available fungal sterol. This method involves sequential oxidation and dehydrogenation steps to introduce the requisite double bonds and ketone functionality .

Initial Oxidation to Ergosta-4,7,22-Trien-3-one

Ergosterol (C₂₈H₄₄O) undergoes oxidation to form ergosta-4,7,22-trien-3-one. This step typically employs Jones reagent (CrO₃ in H₂SO₄) or other oxidizing agents capable of converting the 3β-hydroxyl group into a ketone while preserving the existing 5,7-diene system . The resulting intermediate retains the 4,7,22-triene structure but lacks the 6,8(14) conjugation present in the target compound.

Enol Ether Formation and DDQ-Mediated Dehydrogenation

The critical step involves converting ergosta-4,7,22-trien-3-one into a 3-alkoxy-3,5,7-triene intermediate. Treatment with methanol or ethanol under acidic conditions generates the enol ether, which is subsequently dehydrogenated using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). DDQ selectively abstracts hydrogen atoms from the 6- and 14-positions, yielding the fully conjugated 4,6,8(14),22-tetraen-3-one system . This method is notable for its high efficiency, with reported yields exceeding 70% under optimized conditions .

Table 1: Key Reaction Parameters for DDQ-Mediated Synthesis

ParameterValue/Description
Starting MaterialErgosta-4,7,22-trien-3-one
Enol Ether SolventMethanol or Ethanol
Acid CatalystHCl or H₂SO₄
DDQ Equivalents1.2–1.5
Reaction Temperature25–40°C
Yield70–85%

Acid-Catalyzed Rearrangement of 5α-Hydroxyergosta-7,22-Dien-3,6-Dione

An alternative pathway utilizes 5α-hydroxyergosta-7,22-dien-3,6-dione as the starting material. This approach leverages acid-catalyzed elimination and ring restructuring to introduce the 6,8(14) double bonds .

Alcoholic Acid Treatment

Heating 5α-hydroxyergosta-7,22-dien-3,6-dione in methanol or ethanol with a strong acid (e.g., H₂SO₄ or TsOH) induces dehydration and conjugation shifts. The 5α-hydroxy group is eliminated, forming a carbocation at C-5, which undergoes hydride shifts to stabilize the intermediate. Subsequent conjugation extends the double bond system from C-7 to C-8(14), yielding this compound .

Table 2: Conditions for Acid-Catalyzed Synthesis

ParameterValue/Description
Starting Material5α-Hydroxyergosta-7,22-dien-3,6-dione
SolventMethanol or Ethanol
Acid CatalystH₂SO₄ (0.1–0.5 M)
Reaction Temperature60–80°C
Reaction Time4–8 hours
Yield50–65%

This method is less efficient than the DDQ-mediated route but offers a viable alternative when ergosterol derivatives are unavailable .

Comparative Analysis of Synthetic Routes

Table 3: Comparison of Preparation Methods

MethodStarting MaterialKey ReagentsYieldAdvantagesLimitations
DDQ-MediatedErgosterolDDQ, HCl/MeOH70–85%High yield, scalableRequires ergosterol derivatives
Acid-Catalyzed5α-Hydroxy derivativeH₂SO₄/MeOH50–65%Uses alternative precursorsModerate yield

The DDQ-mediated route is preferred for industrial applications due to its reproducibility and higher yields. In contrast, the acid-catalyzed method is valuable for laboratory-scale syntheses where specific intermediates are accessible .

Structural Characterization and Validation

All synthetic routes require rigorous characterization to confirm the product’s identity. Nuclear magnetic resonance (NMR) spectroscopy is pivotal for verifying the positions of double bonds and the ketone group. Key spectral data include:

  • ¹H NMR : Signals at δ 5.70–5.90 (C-4, C-6, C-8, and C-22 protons) and δ 2.40–2.60 (C-2 and C-1 protons adjacent to the ketone) .

  • ¹³C NMR : A carbonyl signal at δ 210–215 ppm (C-3) and olefinic carbons between δ 120–140 ppm .
    X-ray crystallography has further validated the planar structure and stereochemistry of the tetraene system .

化学反応の分析

Types of Reactions

Ergosta-4,6,8(14),22-tetraen-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different biological activities .

科学的研究の応用

Anticancer Properties

Ergosta-4,6,8(14),22-tetraen-3-one has demonstrated significant anticancer potential, particularly against hepatocellular carcinoma (HepG2) cells. Research indicates that ergone induces G2/M cell cycle arrest and apoptosis through caspase-dependent pathways. Key findings include:

  • Mechanism of Action : Ergone treatment resulted in chromatin condensation, nuclear fragmentation, and the exposure of phosphatidylserine on the cell membrane. Western blot analyses showed upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2) in treated cells .
  • Case Study : In a study involving HepG2 cells, ergone was shown to activate various apoptotic pathways, confirming its potential as a therapeutic agent in cancer treatment .

Renoprotective Effects

This compound has also been studied for its protective effects against renal injury. A notable study involved a rat model of aristolochic acid-induced nephropathy:

  • Study Design : Rats were divided into groups receiving aristolochic acid alone or with ergone at doses of 10 mg/kg and 20 mg/kg over eight weeks. Blood and urine samples were collected for analysis .
  • Results : Ergone treatment significantly suppressed the elevation of blood urea nitrogen and creatinine levels compared to controls. Histopathological examinations revealed fewer lesions in the kidneys of ergone-treated rats .

Immunomodulatory Effects

Research has indicated that ergone possesses immunomodulatory properties, which may contribute to its anticancer effects:

  • Mechanism : Ergone has been shown to modulate immune responses by influencing cytokine production and enhancing the activity of immune cells against tumor cells .

Pharmacokinetics and Binding Studies

Understanding the pharmacokinetic behavior of this compound is crucial for its application in therapeutics:

  • Binding to Human Serum Albumin (HSA) : Studies using fluorescence spectroscopy revealed that ergone binds effectively to HSA, which could influence its distribution and efficacy in vivo. The binding constant was determined through modified Stern-Volmer equations .

Data Table: Summary of Key Findings on this compound

Application AreaFindingsReferences
AnticancerInduces G2/M arrest; activates apoptosis via caspases
RenoprotectiveReduces renal injury markers in nephropathy model
ImmunomodulatoryEnhances immune response against tumors
PharmacokineticsBinds to HSA; affects distribution and potential efficacy

作用機序

The mechanism of action of ergosta-4,6,8(14),22-tetraen-3-one involves its interaction with various molecular targets and pathways. It has been reported to inhibit the cell cycle and induce apoptosis in cancer cells. The compound may exert its effects through modulation of signaling pathways such as the PI3K/Akt and MAPK pathways, leading to cell cycle arrest and programmed cell death .

類似化合物との比較

Key Pharmacological Properties:

  • Antitumor Activity: Ergone induces G2/M cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells via caspase activation .
  • Nephroprotective Effects : It mitigates renal injury in adenine-induced chronic renal failure models by modulating metabolic pathways linked to oxidative stress and fibrosis .
  • Immunomodulation: Enhances immune responses by inhibiting tumor cell proliferation and cytokine dysregulation .
  • Ligninolytic Induction: Unique among ergosterol derivatives, ergone enhances lignin-degrading activity in white-rot fungi, a property critical for bioremediation .

Ergona has been isolated using advanced techniques like high-speed counter-current chromatography (HSCCC) and validated via spectroscopic methods (UV, NMR, MS) .

Comparison with Structurally and Functionally Related Compounds

Ergosta-4,7,22-triene-3,6-dione

  • Source: Ganoderma lucidum .
  • Structure : Differs by a 6-keto group and a double bond at C7 instead of C6 and C8(14).
  • Activity: Limited research; primarily studied in ligninolytic systems but lacks reported pharmacological properties compared to ergone .

5,6-Dihydroergosterol

  • Source: Tricholoma equestre, Ganoderma applanatum .
  • Structure : Saturated bond at C5–C6; lacks the conjugated tetraene system.

γ-Ergostenol (Fungisterol)

  • Source : Ubiquitous in fungal fruiting bodies (e.g., Agaricus bisporus, Lentinula edodes) .
  • Structure : Hydroxyl group at C3 instead of a ketone; saturated side chain.

β-Sitosterol

  • Source : Plants (e.g., Selaginella moellendorffii) and fungi .
  • Structure : Plant-derived phytosterol with a saturated tetracyclic ring.
  • Activity : Moderate cytotoxicity against breast cancer cells (IC50 = 24.6–32.0 µM), outperformed by ergone (IC50 = 19.3–24.2 µM) in similar assays .

Bisnoryangonin and 4,6-Decadiyne-1,3,8-triol

  • Source: Gymnopilus spectabilis .
  • Activity: Bisnoryangonin shows potent antioxidant activity, whereas ergone lacks free radical-scavenging properties in this context .

Comparative Data Table

Compound Source Key Activities Distinctive Features Reference
Ergosta-4,6,8(14),22-tetraen-3-one Polyporus umbellatus, Ganoderma spp. Antitumor, nephroprotective, ligninolytic Conjugated tetraene system; ketone at C3
Ergosta-4,7,22-triene-3,6-dione Ganoderma lucidum Ligninolytic enhancement 6-keto group; limited pharmacological data
5,6-Dihydroergosterol Tricholoma equestre Weak antibacterial Saturated C5–C6 bond
γ-Ergostenol Agaricus bisporus Structural role in fungal membranes Hydroxyl at C3; ubiquitous in fungi
β-Sitosterol Selaginella moellendorffii Moderate cytotoxicity (IC50 ~24–32 µM) Plant-derived; lower potency vs. ergone
Bisnoryangonin Gymnopilus spectabilis Antioxidant Outperforms ergone in radical scavenging

Structural and Functional Insights

  • Structural Determinants of Activity :

    • The ketone group at C3 in ergone enhances electrophilicity, facilitating interactions with cellular targets like cyclooxygenase (COX) enzymes .
    • The conjugated tetraene system contributes to its UV absorbance, aiding in HPLC-FLD detection .
  • Contradictory Findings: While ergone lacks antioxidant activity in Gymnopilus spectabilis , its nephroprotective effects involve oxidative stress modulation . Ergosta-4,7,22-triene-3,6-dione shares ligninolytic induction with ergone but lacks comparable pharmacological validation .

生物活性

Ergosta-4,6,8(14),22-tetraen-3-one, commonly referred to as ergone, is a bioactive steroid predominantly found in various medicinal fungi, including Polyporus umbellatus, Russula cyanoxantha, and Cordyceps sinensis. This compound has garnered attention for its significant biological activities, particularly its cytotoxic effects against cancer cells and protective properties in renal injury models. This article summarizes the current understanding of ergone's biological activity, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C28H40OC_{28}H_{40}O and is characterized by a unique sterol structure that contributes to its biological activity. The compound features a tetraene system which is crucial for its interaction with biological targets.

Research indicates that ergone exhibits potent cytotoxicity against various cancer cell lines, particularly human hepatocellular carcinoma (HepG2) cells. A study demonstrated that ergone induces G2/M cell cycle arrest and apoptosis through a caspase-dependent mechanism. Key findings include:

  • Cell Cycle Arrest : Ergone treatment resulted in significant G2/M phase arrest in HepG2 cells.
  • Apoptosis Induction : Markers such as chromatin condensation, nuclear fragmentation, and phosphatidylserine exposure were observed in treated cells. Additionally, Western blot analyses revealed:
    • Upregulation of pro-apoptotic protein Bax.
    • Downregulation of anti-apoptotic protein Bcl-2.
    • Activation of caspases-3, -8, and -9, indicating involvement of both intrinsic and extrinsic apoptotic pathways .

Table 1: Summary of Cytotoxic Effects of this compound

Cell Line Effect Mechanism
HepG2G2/M ArrestCaspase-dependent apoptosis
Various Cancer LinesCytotoxicityInduction of apoptosis markers (Bax/Bcl-2 ratio)

Renal Protective Effects

In addition to its anti-cancer properties, ergone has been studied for its protective effects against renal injury. A notable study investigated its efficacy in a rat model of aristolochic acid-induced nephropathy:

  • Study Design : Rats were divided into four groups: control, aristolochic acid (AAI), AAI + ergone (10 mg/kg), and AAI + ergone (20 mg/kg). Over eight weeks, various parameters were measured including blood urea nitrogen (BUN), creatinine levels, and histopathological changes in kidney tissues.
  • Results : Ergone treatment significantly reduced the elevation of BUN and creatinine levels compared to the AAI group. Histopathological examinations revealed fewer lesions in ergone-treated rats compared to controls .

Table 2: Renal Protective Effects of this compound

Treatment Group BUN Levels Creatinine Levels Histopathological Findings
ControlBaselineBaselineNormal
AAIElevatedElevatedSevere lesions
AAI + Ergone (10 mg)ReducedReducedModerate lesions
AAI + Ergone (20 mg)Significantly ReducedSignificantly ReducedFewer lesions

Pharmacokinetics and Binding Studies

Understanding the pharmacokinetics of ergone is essential for evaluating its therapeutic potential. Studies have shown that ergone binds effectively to human serum albumin (HSA), which may enhance its bioavailability:

  • Binding Affinity : The binding constants between ergone and HSA were determined through fluorescence spectroscopy. The interaction was primarily driven by hydrogen bonds and hydrophobic forces.
  • Conformational Changes : Ergone induced slight unfolding of HSA polypeptides while decreasing its α-helical content .

Q & A

Basic Research Questions

Q. What experimental models are used to evaluate the cytotoxic activity of ergosta-4,6,8(14),22-tetraen-3-one in cancer research?

Methodological Answer: In vitro cytotoxicity is typically assessed using human cancer cell lines (e.g., HepG2 hepatocellular carcinoma, gastric cancer cells) via MTT or CCK-8 assays to measure cell viability. For mechanistic studies, flow cytometry with Annexin V/PI staining quantifies apoptosis, while cell cycle arrest (e.g., G2/M phase) is analyzed using propidium iodide staining . In vivo efficacy is tested in xenograft models, such as H22 tumor-bearing mice, where tumor volume and weight are monitored alongside histopathological analysis .

Q. How is this compound identified and quantified in plant or fungal extracts?

Methodological Answer: High-performance thin-layer chromatography (HPTLC) combined with DNA barcoding (ITS2 and trnL-F regions) distinguishes species-specific sources like Arnebia euchroma and Lithospermum erythrorhizon. Quantitative analysis employs HPLC with fluorescence detection (HPLC-FLD) or LC-MS/MS, achieving sensitivities down to ng/mL levels in biological matrices . For structural confirmation, NMR (1H and 13C) and GC-MS are utilized .

Q. What pharmacological activities have been demonstrated for this compound beyond anticancer effects?

Methodological Answer: this compound exhibits diuretic properties in rat models of chronic kidney disease (CKD), measured via urine output and serum creatinine levels. Anti-inflammatory activity is assessed through COX-1/2 inhibition assays, while antimicrobial effects are tested using MIC (minimum inhibitory concentration) assays against bacterial/fungal strains .

Advanced Research Questions

Q. How do metabonomic studies elucidate the therapeutic effects of this compound on chronic renal failure?

Methodological Answer: Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF/MS) in MSE data collection mode is employed to profile urinary and serum metabolites. Key biomarkers (e.g., hippurate, citrate) are identified using multivariate analysis (PCA, OPLS-DA), revealing pathways like tricarboxylic acid cycle disruption in adenine-induced CKD rats. Intervention studies show normalization of metabolite levels post-treatment .

Q. What challenges exist in optimizing the pharmacokinetic profile of this compound for clinical translation?

Methodological Answer: Poor aqueous solubility and rapid clearance limit bioavailability. Strategies include PEGylated liposomal formulations to enhance plasma half-life, validated via LC-MS/MS pharmacokinetic studies in rats. Tissue distribution analyses (e.g., liver, kidney) are conducted using HPLC-APCI-MS/MS, while protein binding is quantified via equilibrium dialysis and fluorescence spectroscopy .

Q. How can combinatorial therapies enhance the antitumor efficacy of this compound?

Methodological Answer: Synergistic effects are tested with chemotherapeutics (e.g., cisplatin) using Chou-Talalay combination index (CI) assays. In hepatocellular carcinoma models, this compound downregulates anti-apoptotic BCL-2 proteins, validated via Western blotting, while folate-functionalized nanoparticles improve tumor-targeted delivery .

Q. Methodological Considerations

Q. What analytical techniques are recommended for resolving contradictions in reported bioactivities?

Methodological Answer: Discrepancies in cytotoxicity data (e.g., IC50 variations across cell lines) require rigorous standardization of assay conditions (e.g., exposure time, serum concentration). Orthogonal validation via RNA sequencing or CRISPR-Cas9 knockout of target genes (e.g., p53, caspase-3) can confirm mechanistic pathways .

Q. How are advanced lipidomics platforms applied to study this compound’s interactions with cellular membranes?

Methodological Answer: Ion mobility-mass spectrometry (IM-MS) coupled with UPLC separates lipid species (e.g., phospholipids, sterols) in HepG2 cells. Molecular docking simulations (AutoDock Vina) predict binding affinities to membrane proteins like BCL-2, validated via surface plasmon resonance (SPR) .

特性

IUPAC Name

(9R,10R,13R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,9,11,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,17-20,24,26H,11-16H2,1-6H3/b8-7+/t19-,20+,24+,26-,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMXTYUHMBQQJM-HSVWHVBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2=C3C=CC4=CC(=O)CCC4(C3CCC12C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CCC2=C3C=CC4=CC(=O)CC[C@@]4([C@H]3CC[C@]12C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201296846
Record name Ergosta-4,6,8(14),22-tetraen-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201296846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19254-69-4
Record name Ergosta-4,6,8(14),22-tetraen-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19254-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ergosta-4,6,8(14),22-tetraen-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019254694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ergosta-4,6,8(14),22-tetraen-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201296846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ERGOSTA-4,6,8(14),22-TETRAEN-3-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RI51Y55U8P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ergosta-4,6,8(14),22-tetraen-3-one
Ergosta-4,6,8(14),22-tetraen-3-one
Ergosta-4,6,8(14),22-tetraen-3-one
Ergosta-4,6,8(14),22-tetraen-3-one
Ergosta-4,6,8(14),22-tetraen-3-one
Ergosta-4,6,8(14),22-tetraen-3-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。